![molecular formula C9H10N4O2S B2837746 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide CAS No. 1351849-88-1](/img/structure/B2837746.png)
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This compound is characterized by the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as 2-acetylthiophene.
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is constructed using methods like the cyclization of hydrazides with carbon disulfide and ammonia.
Hydrazide Group Introduction: The hydrazide group is introduced by reacting the oxadiazole derivative with hydrazine hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene derivatives with higher oxidation states.
Reduction: Reduced forms of the compound, such as thiophene alcohols or thiophene amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Industrial Processes: It serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of biological activities.
Comparison with Similar Compounds
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide is compared with other similar compounds, such as:
Thiophene-2-carboxylic acid hydrazide: Similar structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness: The presence of both the thiophene and oxadiazole rings in the same molecule gives this compound unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-12-7(14)3-4-8-11-9(13-15-8)6-2-1-5-16-6/h1-2,5H,3-4,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKNMYUBIVILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
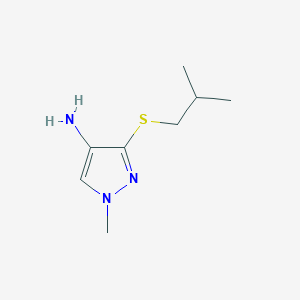
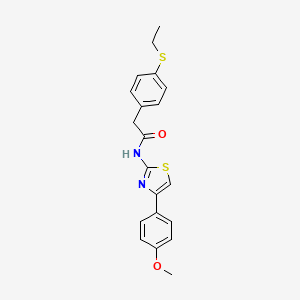
![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)
![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid](/img/structure/B2837670.png)
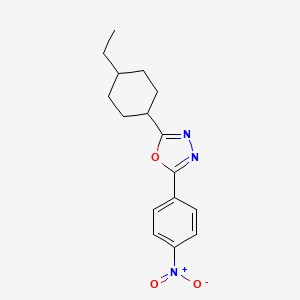
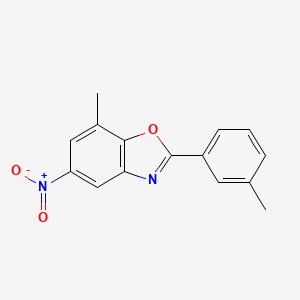

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)
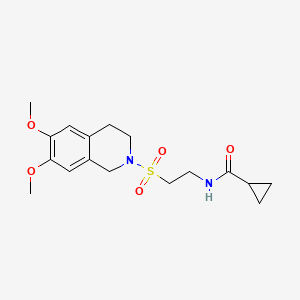
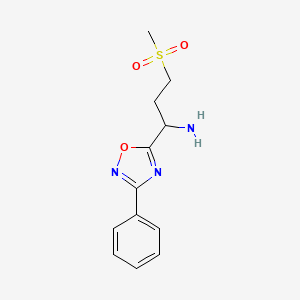
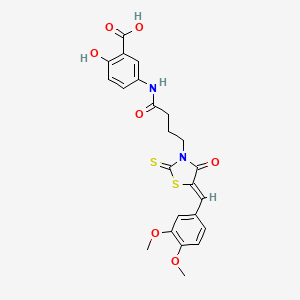
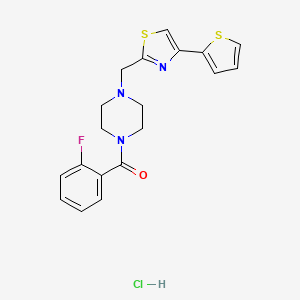
![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)
